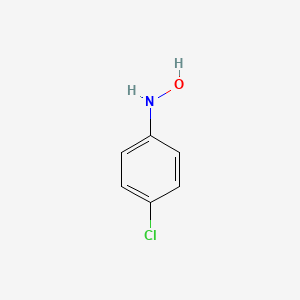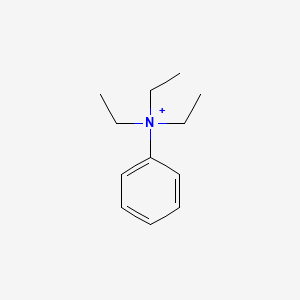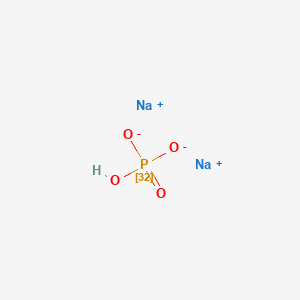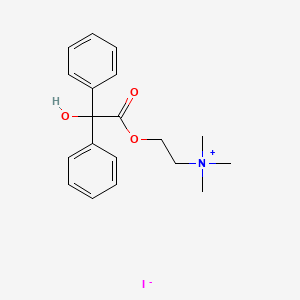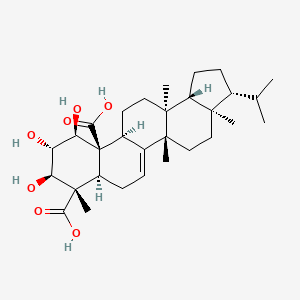
Polytolypin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polytolypin is a natural product found in Polytolypa hystricis with data available.
Wissenschaftliche Forschungsanwendungen
Antifungal and Antibiotic Properties
Polytolypin, a pentacyclic triterpenoid, has been identified for its antifungal and antibiotic activities. It was isolated from the fungus Polytolypa hystricis, a colonist of porcupine dung, and has shown potential in combating fungal infections (Gamble, Gloer, Scott & Malloch, 1995).
Biosynthetic Pathway and Generation of New Analogs
Research has focused on characterizing the biosynthetic gene cluster and pathway of polytolypin, a fernane-type triterpenoid from fungi. Understanding these pathways is key for the expansion of its structural diversity and for generating new analogs with potentially improved antifungal activities. This approach has already led to the creation of several new compounds with enhanced antifungal properties (Li et al., 2023).
DNA Binding Properties
Polytolypin's DNA-binding properties have also been a subject of study. Pyrrole-imidazole polyamides, for example, are a class of synthetic ligands known for their affinity and specificity to DNA's minor groove. These polyamides, including polytolypin, have been explored for their potential to trap topoisomerase I at specific DNA sites, which is crucial for DNA cleavage and gene regulation (Wang & Dervan, 2001).
Electrochemical Hairpin-DNA Sensor
Polytolypin has been studied in the context of electrochemical DNA sensors. This involves using hairpin-structured probes, like those based on polytolypin, to detect specific DNA sequences. These sensors have shown promise in medical diagnostics, particularly in identifying and quantifying target DNA sequences (Kjällman, Peng, Soeller & Travas-sejdic, 2008).
Nanopore Analysis for Molecular Detection
The use of polytolypin in nanopore studies, particularly for enhancing the resolution of low molecular weight compounds like poly(ethylene glycol), has been investigated. This application is significant for the characterization of small molecules at the single-molecule level, providing insights into their interactions and behaviors (Cao, Ying, Gu & Long, 2014).
Eigenschaften
CAS-Nummer |
174158-04-4 |
|---|---|
Produktname |
Polytolypin |
Molekularformel |
C30H46O7 |
Molekulargewicht |
518.7 g/mol |
IUPAC-Name |
(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-15(2)16-7-9-19-26(16,3)13-14-27(4)17-8-10-20-29(6,24(34)35)22(32)21(31)23(33)30(20,25(36)37)18(17)11-12-28(19,27)5/h8,15-16,18-23,31-33H,7,9-14H2,1-6H3,(H,34,35)(H,36,37)/t16-,18+,19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m1/s1 |
InChI-Schlüssel |
XQTYVRJXBNIGML-WCANRZOWSA-N |
Isomerische SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4([C@@H]([C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
Kanonische SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
Andere CAS-Nummern |
174158-04-4 |
Synonyme |
polytolypin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



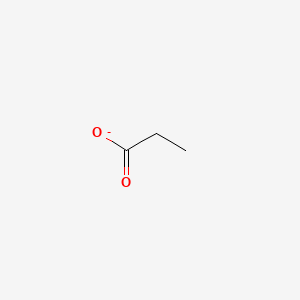
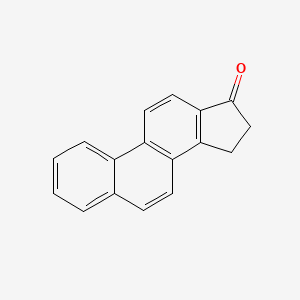
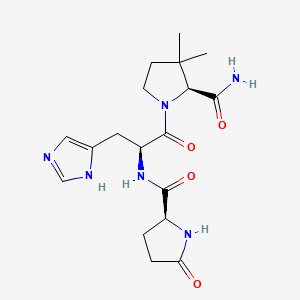

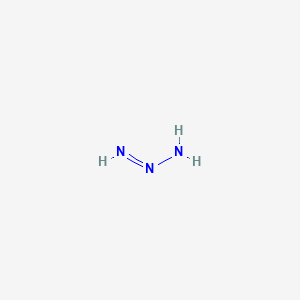
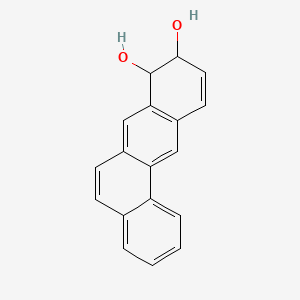
![disodium;(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1217605.png)
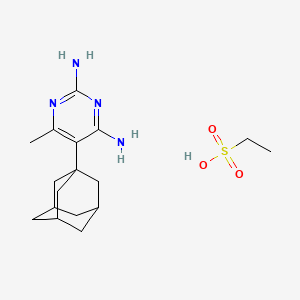
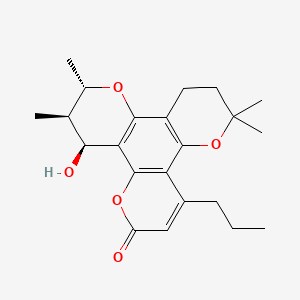
![3,5-diacetamido-2,4,6-triiodo-N-methyl-N-[2-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]-2-oxoethyl]benzamide](/img/structure/B1217610.png)
